molecular formula C28H17N2O5S- B1193545 1-Amino-4-(anthracen-2-ylamino)-9,10-dioxoanthracene-2-sulfonate

1-Amino-4-(anthracen-2-ylamino)-9,10-dioxoanthracene-2-sulfonate

Cat. No. B1193545
M. Wt: 493.51
InChI Key: JXFRJOYKTCEJDG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

PSB-0963 is an ecto-nucleoside inhibitor.

Scientific Research Applications

Synthesis and Drug Likeness Estimation

1-Amino-4-(anthracen-2-ylamino)-9,10-dioxoanthracene-2-sulfonate and similar compounds have been synthesized for potential applications in drug development. The drug likeness of these compounds is estimated using in silico methods, with some showing promising scores indicating potential therapeutic use (Shupeniuk et al., 2021).

Antagonist for P2Y Receptor

MG 50-3-1, a closely related compound, has been identified as a potent and selective antagonist for P2Y1-like nucleotide-activated membrane receptors. This makes it useful for investigating signal transduction in the gut, highlighting its importance in gastrointestinal research (Baqi & Müller, 2012).

Potential Anti-Cancer Properties

Some derivatives of 1,4-bis(amino)anthracene-9,10-diones, which are structurally related to 1-Amino-4-(anthracen-2-ylamino)-9,10-dioxoanthracene-2-sulfonate, have been synthesized and show potential as anti-cancer drugs. These compounds are related to known anti-cancer drugs like Ametantrone and Mitoxantrone (Morley & Furlong, 2006).

Inhibitors of Human NTPDases

Some anthraquinone derivatives, including those structurally similar to 1-Amino-4-(anthracen-2-ylamino)-9,10-dioxoanthracene-2-sulfonate, have been synthesized and evaluated as inhibitors of human NTPDases. These compounds have potential applications in the treatment of diseases such as inflammation, neurodegenerative diseases, and cancer (Baqi et al., 2020).

Overcoming Drug Resistance in Cancer

Anthracene-9,10-dione derivatives have shown promise in overcoming drug resistance in cancer cells, particularly doxorubicin-resistant strains. This suggests potential therapeutic applications in cancer treatment where drug resistance is a major challenge (Sangthong et al., 2013).

Applications in Photocatalysis

Anthracene derivatives, including those with structures similar to 1-Amino-4-(anthracen-2-ylamino)-9,10-dioxoanthracene-2-sulfonate, are used as photocatalysts in radical fluoroalkylation reactions. These compounds show high reducing power, making them useful in the field of organic synthesis and photocatalysis (Noto et al., 2018).

Fluorescent Probes for Cysteine Oxidation

Anthracene-based compounds have been explored as fluorescent probes for detecting specific oxidation states of cysteine, an important amino acid in biological processes. This highlights their potential in biomedical research, particularly in studying oxidative stress and cell signaling (Ratnayake et al., 2012).

properties

Product Name

1-Amino-4-(anthracen-2-ylamino)-9,10-dioxoanthracene-2-sulfonate

Molecular Formula

C28H17N2O5S-

Molecular Weight

493.51

IUPAC Name

1-amino-4-(anthracen-2-ylamino)-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C28H18N2O5S/c29-26-23(36(33,34)35)14-22(24-25(26)28(32)21-8-4-3-7-20(21)27(24)31)30-19-10-9-17-11-15-5-1-2-6-16(15)12-18(17)13-19/h1-14,30H,29H2,(H,33,34,35)/p-1

InChI Key

JXFRJOYKTCEJDG-UHFFFAOYSA-M

SMILES

O=S(C(C(N)=C1C2=O)=CC(NC3=CC=C4C=C5C=CC=CC5=CC4=C3)=C1C(C6=C2C=CC=C6)=O)([O-])=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PSB-0963;  PSB 0963;  PSB0963.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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